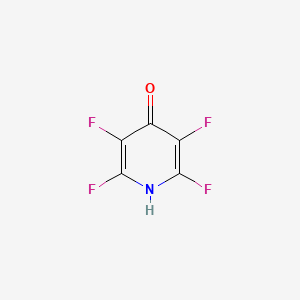

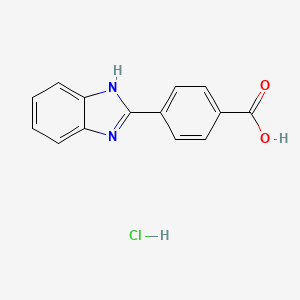

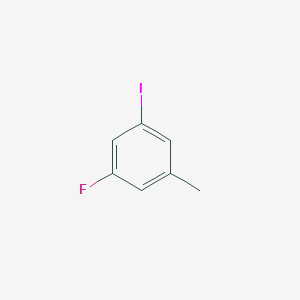

2,3,5,6-Tetrafluoropyridin-4-ol

Vue d'ensemble

Description

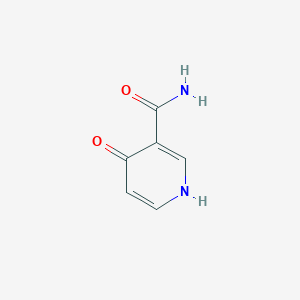

The compound of interest, 2,3,5,6-Tetrafluoropyridin-4-ol, is a fluorinated pyridine derivative. Fluorinated pyridines are a significant class of compounds due to their utility in various chemical reactions and their role in the development of materials and pharmaceuticals. The papers provided discuss several related fluorinated pyridines and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related fluorinated pyridines involves various methods. For instance, nickel complexes have been used as intermediates for the synthesis of new tetrafluoropyridines, as demonstrated by the reaction of [Ni(COD)2] with 3-chlorotetrafluoropyridine, leading to the formation of nickel complexes and subsequent synthesis of 3-substituted tetrafluoropyridines . Another method includes the synthesis of a charge-transfer complex involving 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (TCNQF4) . Additionally, azide chemistry has been employed to synthesize 4-azido-2,3,5,6-tetrafluoropyridine, which can undergo various thermal reactions . The synthesis of 2,3,5,6-tetrafluoropyridine-4-aldehyde and -4-nitrile has been achieved through ozonolysis and reduction reactions .

Molecular Structure Analysis

Density functional theory (DFT) calculations have been used to study the molecular structure of related compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine. These studies provide insights into the geometries, vibrational wave numbers, and molecular stability of these compounds . X-ray crystallography has also been utilized to determine the structure of nickel complexes derived from tetrafluoropyridine .

Chemical Reactions Analysis

The chemical reactivity of fluorinated pyridines includes their ability to undergo C-C coupling reactions, as seen with nickel complexes . Azido derivatives of tetrafluoropyridine can participate in 1,3-dipolar cycloaddition reactions and C-H insertion reactions . Furthermore, tetrafluoropyridines can interact with various nucleophiles, leading to substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines have been extensively studied. The first reduction potential of the charge-transfer complex mentioned earlier indicates a high electron-accepting ability . The thermodynamic properties, such as heat capacity, entropy, enthalpy, and Gibbs free energy, have been calculated for related compounds, providing valuable information about their stability and reactivity . The synthesis of precursors for radiolabeling peptides for PET imaging demonstrates the application of these compounds in nuclear medicine .

Applications De Recherche Scientifique

Regioselective Nucleophilic Substitution

2,3,5,6-Tetrafluoropyridin-4-ol demonstrates selective behavior in nucleophilic substitution reactions. Modification of this compound through the introduction of a trialkylsilyl group at specific positions can selectively displace a halogen atom, enhancing its utility in synthetic chemistry (Schlosser, Rausis, & Bobbio, 2005).

Vibrational Spectral Studies and Thermodynamics

Advanced computational methods like Density Functional Theory (DFT) have been used to analyze the vibrational spectra and thermodynamic properties of tetrafluoropyridin-4-ol derivatives. This analysis provides insights into molecular stability, bond strength, and charge transfer mechanisms in these molecules (Selvarani, Balachandran, & Vishwanathan, 2014).

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance (NMR) studies of tetrafluoropyridin-4-ol, especially when oriented in nematic phases, have provided valuable structural data. These studies offer insights into molecular orientations and interactions within substituted pyridines (Orrell & Šik, 1981).

Synthesis and Reactions

2,3,5,6-Tetrafluoropyridin-4-ol is a key intermediate in synthesizing various derivatives, demonstrating its broad applicability in heterocyclic and organometallic chemistry. Its reactions and transformations have been extensively studied, revealing pathways to create complex molecular structures (Banks, Haszeldine, & Young, 1967).

Photochemical and Thermal Reactions

The compound's behavior under different conditions, like thermal decomposition and photochemical reactions, has been a subject of interest. These studies help in understanding the stability and reactivity of fluorinated pyridines under various conditions (Procacci, Blagg, Perutz, Rendón, & Whitwood, 2013).

Synthesis of Novel Fluorinated Compounds

2,3,5,6-Tetrafluoropyridin-4-ol serves as a precursor in the synthesis of new fluorinated compounds, which have potential applications in biological and pharmaceutical research. The creation of such compounds expands the scope of medicinal chemistry (Raache, Sekhri, & Tabchouche, 2016).

Charge Density and Electronic Structure Analysis

Studies on charge density distributions and electronic structures of tetrafluoropyridin-4-ol derivatives provide a deeper understanding of atomic charges, bonding, and intermolecular interactions, crucial for designing materials with specific electronic properties (Stammler, Vishnevskiy, Sicking, & Mitzel, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRHEJZOLQEJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478082 | |

| Record name | 2,3,5,6-tetrafluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoropyridin-4-ol | |

CAS RN |

2693-66-5 | |

| Record name | 2,3,5,6-tetrafluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)

![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)

![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)